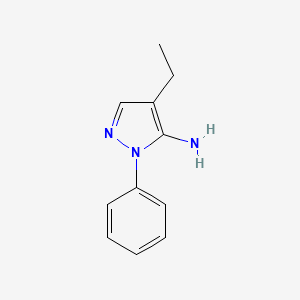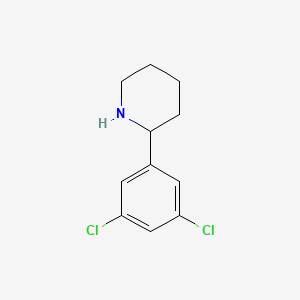![molecular formula C8H13N3O2 B13082722 {3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol: is a compound that combines an oxetane ring with a pyrazole moiety. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Tautomerism, a phenomenon exhibited by pyrazoles, can influence their reactivity and biological activities .
Métodos De Preparación
Synthetic Routes:: The synthesis of 3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol involves several steps. One common approach is the condensation of an oxetane derivative with a 3-aminopyrazole. The reaction conditions may vary, but typically, acid-catalyzed or base-catalyzed conditions are employed.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights. Researchers have explored various synthetic routes to access this compound, optimizing yields and purity.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: Under appropriate conditions, the compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the oxetane ring or the pyrazole moiety can yield different derivatives.
Substitution: Substituents on the pyrazole ring can be modified via substitution reactions.
- Acid-catalyzed or base-catalyzed reactions
- Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
- Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:: The major products depend on the specific reaction conditions and substituents present. Isolated derivatives may include pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyrimidines .
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: Used as building blocks for more complex heterocyclic compounds.
Drug Discovery: Investigated for potential drug candidates due to their diverse reactivity.
Biological Activity: Studied for its effects on various biological targets.
Fine Chemicals: May find applications in specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The exact mechanism by which 3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-ylmethanol exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While this compound’s uniqueness lies in its combination of an oxetane ring and a pyrazole moiety, other related compounds include:
- 3-aminopyrazole
- Oxetane derivatives
- Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrimidines
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
[3-[(3-aminopyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C8H13N3O2/c9-7-1-2-11(10-7)3-8(4-12)5-13-6-8/h1-2,12H,3-6H2,(H2,9,10) |
Clave InChI |
MTQBLXAZIWWLFD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CN2C=CC(=N2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





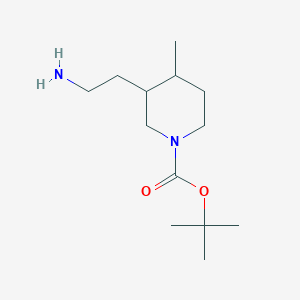
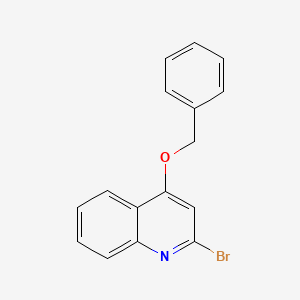
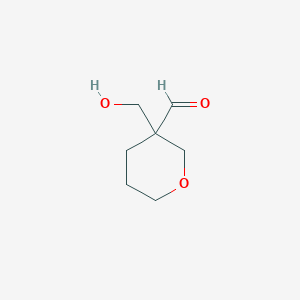
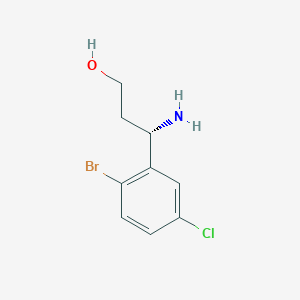

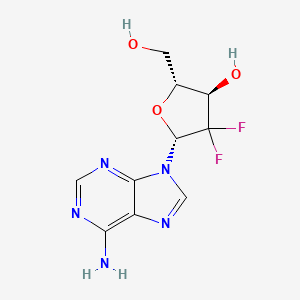
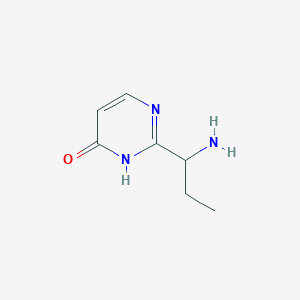
![4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13082685.png)
